8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
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Overview
Description
8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted indole with a brominating and chlorinating agent. The reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- 8-Bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- 7,8-Dibromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Uniqueness
8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications .
Properties
Molecular Formula |
C11H7BrClNO |
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Molecular Weight |
284.53 g/mol |
IUPAC Name |
5-bromo-6-chloro-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C11H7BrClNO/c12-11-6-5-9-10(15)3-4-14(9)8(6)2-1-7(11)13/h1-2,5H,3-4H2 |
InChI Key |
YUZJCFXUWOGCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C2C1=O)C(=C(C=C3)Cl)Br |
Origin of Product |
United States |
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